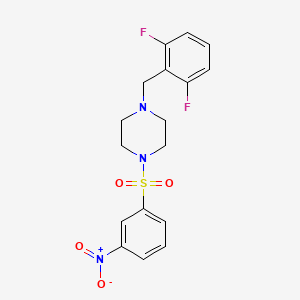

![molecular formula C9H18ClN B2780252 2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride CAS No. 2247107-82-8](/img/structure/B2780252.png)

2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

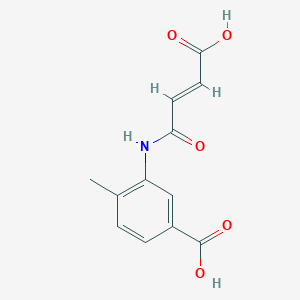

“2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride” is a chemical compound with the molecular formula C9H18ClN . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c1-8(2)5-9(6-8)3-7(10)4-9;/h7H,3-6,10H2,1-2H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of “2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride” is 175.7 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Stereochemistry

The synthesis and absolute stereochemistry of spiro[3.3]heptane derivatives, including analogs of Fecht acid, have been explored through enantioresolution and X-ray crystallography. These compounds serve as key intermediates in the synthesis of chiral molecules, with their circular dichroism (CD) spectra being used to confirm absolute configurations. The development of practical routes to 2,6-diazaspiro[3.3]heptanes through reductive amination highlights the versatility of these frameworks for constructing spirocyclic scaffolds amenable to library or large-scale synthesis (Murai, Soutome, Yoshida, Osawa, Harada, 2000) (D. Hamza, Michael J. Stocks, A. Décor, G. Pairaudeau, Jeffrey P. Stonehouse, 2007).

Chemical Properties and Applications

Spirocyclic compounds derived from 2,2-Dimethylspiro[3.3]heptan-6-amine and its analogs have been synthesized for various applications, including the development of novel amino acids and bioactive molecules. These compounds are added to the family of sterically constrained amino acids, expanding the toolkit available for drug design and biochemistry (D. Radchenko, O. Grygorenko, I. Komarov, 2010).

Catalysis and Material Science

Spirocyclic compounds, including azaspirocycles, have been synthesized through multicompartment condensation, showcasing their potential as scaffolds in chemistry-driven drug discovery. These methodologies provide rapid access to a range of functionalized pyrrolidines, piperidines, and azepines, underscoring the relevance of these structures in developing new materials and catalysts (P. Wipf, Corey J Stephenson, M. Walczak, 2004).

Environmental Applications

The study of diamino protic ionic liquids (DPILs) based on derivatives similar to 2,2-Dimethylspiro[3.3]heptan-6-amine; hydrochloride for CO2 capture demonstrates the potential environmental applications of these compounds. Enhanced CO2 capture capabilities in mixtures of DPILs indicate the role of such spirocyclic amines in developing sustainable technologies for greenhouse gas reduction (R. Vijayaraghavan, Tamás Oncsik, B. Mitschke, D. Macfarlane, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2,2-dimethylspiro[3.3]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-8(2)5-9(6-8)3-7(10)4-9;/h7H,3-6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKOXIWOOICFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

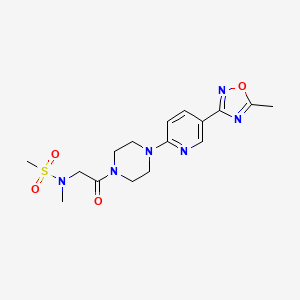

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2780169.png)

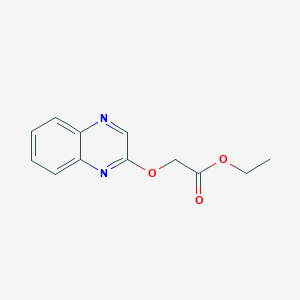

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)

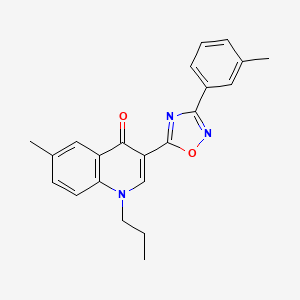

![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)

![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)

![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2780184.png)

![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)